4-Benzylbenzyl bromide
Description
Contextualization within Benzylic Halide Chemistry
Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is directly bonded to a benzene (B151609) ring. doubtnut.com This structural motif imparts enhanced reactivity compared to simple alkyl halides. ucalgary.ca The carbon-halogen bond in benzylic halides is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org
The reactivity of benzylic halides in nucleophilic substitution reactions is a key feature of their chemistry. ucalgary.ca These reactions can proceed through either an SN1 or SN2 mechanism. Primary benzylic halides typically favor the SN2 pathway, while secondary and tertiary benzylic halides tend to react via the SN1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca The stability of this carbocation intermediate is a critical factor in the facility of these reactions. shaalaa.com In fact, even primary benzylic halides can exhibit high reactivity in SN1 reactions due to the stability of the resulting carbocation. shaalaa.com
The presence of substituents on the benzene ring can further influence the reactivity of benzylic halides. Electron-donating groups enhance the rate of SN1 reactions by stabilizing the carbocation intermediate, while electron-withdrawing groups can favor SN2 reactions. ketonepharma.com In the case of 4-Benzylbenzyl bromide, the benzyl (B1604629) group at the para position can influence the electronic properties of the phenyl ring and, consequently, the reactivity of the benzylic bromide moiety.
Structural Characteristics and Fundamental Reactivity Considerations
The structure of this compound features a bromomethyl group (-CH2Br) attached to a biphenylmethane framework. The key reactive site is the benzylic carbon atom bonded to the bromine atom. The C-Br bond is the most labile and is the focal point for nucleophilic attack.
The fundamental reactivity of this compound is dictated by its ability to undergo nucleophilic substitution reactions. The benzylic nature of the C-Br bond makes it an excellent leaving group, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is central to its use in the synthesis of various derivatives, including ethers, esters, and amines.
The reaction mechanism, whether SN1 or SN2, is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.
Recent research has also explored "nonclassical" transformations of benzyl halide derivatives, such as the insertion of diazo compounds into the C(sp2)–C(sp3) bond, which proceeds through the intermediacy of a stabilized benzylic carbocation. nih.gov Such studies highlight the ongoing efforts to expand the synthetic utility of benzylic halides like this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₃Br |
| Molecular Weight | 261.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 81-84 °C |
Note: The data in this table is compiled from various chemical supplier databases and may vary slightly.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-benzyl-4-(bromomethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
XZIHYPJFCNCLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylbenzyl Bromide and Substituted Benzylic Bromides
Classical Preparative Routes
Classical methods for the synthesis of benzylic bromides remain widely used due to their reliability and the accessibility of starting materials. These approaches typically involve the conversion of benzylic alcohols to the corresponding bromides or the direct bromination of a benzylic position through free-radical pathways.
Transformation of Benzylic Alcohols
The conversion of benzylic alcohols to benzylic bromides is a cornerstone of organic synthesis. This transformation can be achieved using a variety of reagents, each with its own advantages and substrate scope.
The reaction of benzylic alcohols with hydrobromic acid (HBr) is a direct and effective method for the synthesis of benzyl (B1604629) bromides. In a typical procedure, 4-benzylbenzyl alcohol is treated with concentrated aqueous HBr, often with a catalytic amount of a strong acid like sulfuric acid to facilitate the reaction. google.comgoogle.com The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack of the bromide ion.
For instance, a mixture of benzyl alcohol and 48% hydrobromic acid can be refluxed for approximately 90 minutes. sciencemadness.org After cooling, the denser organic layer containing the benzyl bromide is separated, washed to remove residual acid, and dried. sciencemadness.org While effective, this method may require elevated temperatures and can sometimes lead to the formation of byproducts such as dibenzyl ether, particularly at higher reaction temperatures. sciencemadness.org
Table 1: Synthesis of Benzyl Bromide from Benzyl Alcohol and HBr
| Reactants | Catalyst | Reaction Time | Temperature | Key Steps |
|---|---|---|---|---|
| Benzyl alcohol, 48% HBr | None | 90 minutes | Reflux | Separation of organic layer, washing, drying |
Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols, including benzylic alcohols, to their corresponding bromides. chegg.commasterorganicchemistry.com This method is often preferred for its mild reaction conditions and high yields. reddit.com The reaction mechanism involves the activation of the alcohol by PBr₃ to form a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. masterorganicchemistry.com This backside attack typically results in an inversion of configuration if the benzylic carbon is a stereocenter. masterorganicchemistry.com
A general procedure involves adding PBr₃ to a solution of the benzylic alcohol in a suitable solvent like dichloromethane (DCM) at low temperatures (e.g., 0°C), followed by stirring for a period of time. reddit.com A slight excess of PBr₃ is often used to ensure complete conversion. reddit.com
Table 2: Typical Conditions for Bromination of Benzylic Alcohols with PBr₃
| Substrate | Reagent Ratio (Alcohol:PBr₃) | Solvent | Temperature | Typical Yield |
|---|
The combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) provides a mild and efficient system for the conversion of benzylic alcohols to benzylic bromides. researchgate.netuzhnu.edu.ua This method is particularly useful for substrates that are sensitive to harsher conditions. The reaction is believed to proceed through the formation of an oxyphosphonium bromide intermediate, which is then displaced by the bromide ion.
In a typical experimental setup, NBS is added to a stirred solution of the benzylic alcohol and triphenylphosphine in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. rsc.org The reactions are often rapid, completing within minutes at room temperature. rsc.org The workup involves removing the solvent and byproducts like triphenylphosphine oxide and succinimide, often through extraction and column chromatography. rsc.org Microwave irradiation has also been employed to accelerate this transformation, leading to high yields in a short amount of time under solvent-free conditions. researchgate.net
Table 3: Synthesis of Benzylic Bromides using PPh₃/NBS
| Substrate | Reagent Ratio (Alcohol:PPh₃:NBS) | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| Benzylic alcohol | 1 : 1.1-1.3 : 1.1-1.3 | Tetrahydrofuran (THF) | Room Temperature | 1-5 minutes |
Free-Radical Halogenation Approaches
An alternative strategy for the synthesis of benzylic bromides involves the direct bromination of a C-H bond at the benzylic position. This is typically achieved through a free-radical mechanism.
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. chadsprep.commasterorganicchemistry.com The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com The key to the selectivity of NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. masterorganicchemistry.com
The reaction is typically initiated by light (photolysis) or a radical initiator like benzoyl peroxide. chadsprep.comkhanacademy.org The process begins with the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. chemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. chemistrysteps.comyoutube.com The HBr reacts with NBS to generate a molecule of Br₂, which then reacts with the benzylic radical to form the desired product and another bromine radical, thus propagating the chain. youtube.com
These reactions are often carried out in non-polar solvents like carbon tetrachloride (CCl₄), although safer alternatives such as acetonitrile are now more commonly used. organic-chemistry.org
Table 4: Key Steps in NBS-Mediated Benzylic Bromination
| Step | Description |
|---|---|
| Initiation | Homolytic cleavage of the N-Br bond of NBS to form a bromine radical. |
| Propagation Step 1 | Abstraction of a benzylic hydrogen by the bromine radical to form a resonance-stabilized benzylic radical. |
Visible Light-Induced C-H Bromination of Benzylic Boronic Esters
A modern and efficient method for synthesizing α-halogenated boronic esters involves the use of visible light-induced C-H bromination. organic-chemistry.orgnih.gov This technique is noted for its high yields, mild reaction conditions, and excellent tolerance for various functional groups. organic-chemistry.orgorganic-chemistry.org The process typically utilizes readily available benzyl boronic esters and N-bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org
The reaction is promoted by visible light, often from a blue LED source (455–460 nm), which enhances the efficiency of the bromination. organic-chemistry.org Acetonitrile is frequently chosen as the solvent for these reactions. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is the avoidance of harsh conditions and toxic reagents like molecular bromine (Br₂), presenting a more environmentally benign and practical approach to synthesis. organic-chemistry.org The resulting α-brominated boronates are versatile building blocks in organic synthesis. organic-chemistry.org
Research has demonstrated the scalability of this method, allowing for syntheses at the multigram scale. Furthermore, the resulting α-bromo boronic esters can be converted to the corresponding chlorides and iodides through a Finkelstein reaction, expanding the synthetic utility of the products. organic-chemistry.orgorganic-chemistry.org Mechanistic investigations suggest an activation effect from the boronate moiety during the bromination process. organic-chemistry.org
Table 1: Visible Light-Induced C-H Bromination of Benzylic Boronic Esters
| Substrate | Brominating Agent | Light Source | Solvent | Yield | Citation |
|---|---|---|---|---|---|
| Benzyl Boronic Esters | N-Bromosuccinimide (NBS) | Blue LED (455-460 nm) | Acetonitrile | High | organic-chemistry.org |
Contemporary and Advanced Synthetic Strategies
Modern organic synthesis has seen the development of novel reagents and complex strategies to create substituted benzyl bromide frameworks efficiently and with high selectivity.
Silicaphosphine (Silphos), represented as [P(Cl)₃₋ₙ(SiO₂)ₙ], is a heterogeneous reagent effective for the conversion of alcohols and thiols into their corresponding bromides and iodides. organic-chemistry.orgorganic-chemistry.org This method involves reacting the alcohol or thiol with Silphos in the presence of molecular bromine (Br₂) or iodine (I₂). organic-chemistry.orgresearchgate.net The reactions are typically conducted in refluxing acetonitrile and produce the desired alkyl bromides in high to quantitative yields. organic-chemistry.orgorganic-chemistry.org
A key advantage of using Silphos is its heterogeneous nature, which greatly simplifies the purification process. The byproduct, Silphos oxide, can be easily removed by simple filtration, allowing for the isolation of highly pure products. organic-chemistry.orgresearchgate.net While the reaction rates for aliphatic alcohols are generally lower than for benzylic alcohols, they can still be effectively converted to alkyl iodides in good yields. researchgate.net
Table 2: Silphos-Mediated Bromination of Alcohols
| Substrate | Reagents | Solvent | Condition | Yield | Citation |
|---|---|---|---|---|---|
| Alcohols | Silphos, Br₂ | Acetonitrile | Reflux | High to Quantitative | organic-chemistry.orgorganic-chemistry.org |
| Thiols | Silphos, Br₂ | Acetonitrile | Reflux | High to Quantitative | organic-chemistry.orgorganic-chemistry.org |
| Benzylic Alcohols | Silphos, I₂ | Acetonitrile | Reflux | High | researchgate.net |
Triazine derivatives serve as effective reagents for the synthesis of benzylic bromides from benzyl alcohols. One common reagent is 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. The conversion of benzyl alcohols to the corresponding chlorides using TCT, often catalyzed by dimethyl sulfoxide (DMSO), can be adapted for bromination. thieme-connect.com For the synthesis of bromides, the addition of a bromide salt, such as sodium bromide (NaBr), is necessary. organic-chemistry.org
This method is characterized by its mild, neutral reaction conditions, making it compatible with substrates that contain acid-labile functional groups. thieme-connect.com The reactions are typically rapid, often completing within minutes, and produce nearly quantitative yields. thieme-connect.com The mechanism for chlorination is believed to proceed through an Sₙ2 pathway, which suggests that the conversion to bromides would occur with an inversion of configuration at a chiral center. thieme-connect.comorganic-chemistry.org
Table 3: Triazine-Mediated Synthesis of Benzyl Halides
| Alcohol Substrate | Reagent System | Solvent | Key Feature | Citation |
|---|---|---|---|---|
| Benzyl Alcohols | 2,4,6-trichloro organic-chemistry.orgorganic-chemistry.orgresearchgate.nettriazine, NaBr, DMF | Methylene (B1212753) Chloride | Efficient conversion at room temperature | organic-chemistry.org |
The synthesis of complex, substituted benzyl bromide frameworks often requires multi-step convergent strategies where the core structure is assembled before the final functionalization. These approaches allow for the construction of molecules that are not easily accessible through direct bromination of a substituted precursor.
One advanced strategy involves the formal insertion of diazo compounds into the C-C bond of electron-rich benzyl bromide derivatives. nih.gov This homologation reaction is catalyzed by a Lewis acid, such as SnBr₄, and proceeds through the formation of a phenonium ion intermediate. A key feature of this reaction is the retention of the alkyl bromide, which serves as a functional handle for subsequent chemical modifications, such as substitution with an azide or cyanide. nih.gov Computational studies indicate that the rate-determining step is the initial Sₙ1-type nucleophilic displacement. nih.gov
Another example of multi-step synthesis is the use of flow chemistry to link several individual reaction steps into a continuous sequence. syrris.jp This paradigm allows for the rapid assembly of complex molecular targets from simpler starting materials. For instance, a multi-step flow process was designed for the synthesis of the natural product (–)-oxomaritidine, where materials are passed through columns containing immobilized reagents and catalysts to perform sequential transformations. syrris.jp Such integrated sequences demonstrate how multiple synthetic operations can be combined to build complex molecular architectures efficiently. These convergent approaches are crucial for creating structurally diverse substituted benzyl bromides for applications in medicinal chemistry and materials science. nih.govresearchgate.net
Reaction Mechanisms and Reactivity Profiles of Benzylic Bromides
Nucleophilic Substitution Pathways (Sɴ1 and Sɴ2)
The primary substitution pathways for benzylic bromides are the unimolecular (Sɴ1) and bimolecular (Sɴ2) nucleophilic substitution reactions. Primary benzylic halides typically favor the Sɴ2 pathway, while secondary and tertiary ones tend to react via the Sɴ1 mechanism due to the increased stability of the corresponding carbocations. ucalgary.ca However, even primary benzylic halides can undergo Sɴ1 reactions under conditions that favor carbocation formation. youtube.comquora.com
The Sɴ1 mechanism is a two-step process. The initial and rate-determining step involves the heterolytic cleavage of the carbon-bromine bond to form a carbocation intermediate and a bromide ion. quora.comquora.com The subsequent step is a rapid reaction of the carbocation with a nucleophile. quora.com
The facility with which benzylic bromides undergo Sɴ1 reactions is largely attributed to the stability of the benzylic carbocation intermediate. quora.comquora.com The positive charge on the benzylic carbon is delocalized across the adjacent aromatic ring through resonance. openstax.orgquora.com This delocalization spreads the positive charge over multiple carbon atoms, significantly stabilizing the carbocation. openstax.orgyoutube.com A benzyl (B1604629) cation has five resonance forms, which contributes to its unusual stability. openstax.org This resonance stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the rate of the Sɴ1 reaction. openstax.orgquora.com The stability of a primary benzylic carbocation is comparable to that of a secondary alkyl carbocation, and a secondary benzylic carbocation is as stable as a tertiary alkyl carbocation. openstax.orgpressbooks.pub
| Carbocation Type | Relative Stability | Reason for Stability |
|---|---|---|
| Tertiary (3°) Benzylic | Very High | Resonance and Hyperconjugation |
| Secondary (2°) Benzylic | High | Resonance and Hyperconjugation |
| Primary (1°) Benzylic | Moderate | Resonance |
| Tertiary (3°) Alkyl | High | Hyperconjugation |
| Secondary (2°) Alkyl | Moderate | Hyperconjugation |
| Primary (1°) Alkyl | Low | Minimal Hyperconjugation |
The rate of Sɴ1 reactions is highly dependent on the solvent's ability to stabilize the transition state and the intermediate carbocation. libretexts.orglibretexts.org Polar protic solvents, such as water and alcohols, are particularly effective at promoting Sɴ1 reactions. libretexts.orglibretexts.org These solvents can solvate both the forming carbocation and the leaving group through ion-dipole interactions and hydrogen bonding, which lowers the energy of the transition state and accelerates the reaction. openstax.orglibretexts.orgquora.com For instance, the rate of solvolysis of 2-chloro-2-methylpropane (B56623) increases by a factor of 100,000 when the solvent is changed from ethanol (B145695) to water. openstax.org The dielectric constant of a solvent is a measure of its polarity and its ability to insulate opposite charges, with higher dielectric constants favoring Sɴ1 reactions. libretexts.orgquora.comslideshare.net Weak nucleophiles also favor the Sɴ1 pathway, as they are less likely to participate in a bimolecular reaction. libretexts.orglibretexts.org
| Solvent | Dielectric Constant (ε) | Solvent Type | Effect on Sɴ1 Rate |
|---|---|---|---|
| Water (H₂O) | 80 | Polar Protic | Greatly Accelerates |
| Formic Acid (HCOOH) | 58 | Polar Protic | Accelerates |
| Methanol (CH₃OH) | 33 | Polar Protic | Accelerates |
| Ethanol (C₂H₅OH) | 24 | Polar Protic | Moderately Accelerates |
| Acetone ((CH₃)₂CO) | 21 | Polar Aprotic | Slows |
| Diethyl Ether ((C₂H₅)₂O) | 4.3 | Nonpolar | Greatly Slows |
The Sɴ2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. quora.com
The rate of Sɴ2 reactions is highly sensitive to steric hindrance at the reaction center. chemistrysteps.comlibretexts.org Bulky substituents on or near the electrophilic carbon impede the approach of the nucleophile, slowing down the reaction. libretexts.orgnih.gov Consequently, the reactivity of substrates in Sɴ2 reactions follows the order: methyl > primary > secondary >> tertiary. masterorganicchemistry.com Primary benzylic halides, like 4-benzylbenzyl bromide, are relatively unhindered and thus react readily via the Sɴ2 mechanism. ucalgary.ca
Electronically, the Sɴ2 transition state is stabilized by the adjacent π system of the benzene (B151609) ring. youtube.comspcmc.ac.in The p-orbitals of the π system can overlap with the p-orbital of the carbon undergoing substitution in the transition state. youtube.com This interaction delocalizes the electron density of the transition state, lowering its energy and increasing the reaction rate. youtube.com This electronic stabilization compensates for any minor steric hindrance posed by the phenyl group. spcmc.ac.in
Benzylic systems are unique in their ability to readily undergo both Sɴ1 and Sɴ2 reactions. youtube.comyoutube.com The predominant pathway is a delicate balance of several factors.
Substrate Structure: Primary benzylic halides favor Sɴ2, while secondary and tertiary benzylic halides favor Sɴ1 due to increased carbocation stability and steric hindrance. ucalgary.capbworks.com
Nucleophile: Strong, highly concentrated nucleophiles favor the Sɴ2 mechanism, as the rate is dependent on the nucleophile's concentration and strength. youtube.comlibretexts.org Weak or neutral nucleophiles favor the Sɴ1 pathway. libretexts.orglibretexts.org
Solvent: Polar protic solvents stabilize the carbocation intermediate, favoring Sɴ1 reactions. libretexts.orgpbworks.com Polar aprotic solvents (e.g., acetone, DMSO) enhance the nucleophilicity of the nucleophile and favor Sɴ2 reactions. libretexts.orgpbworks.com
Leaving Group: A good leaving group (the conjugate base of a strong acid) is essential for both pathways as it is involved in the rate-determining step of both reactions. openstax.orgpressbooks.pub
For a primary benzylic halide like this compound, an Sɴ2 reaction is often favored in the presence of a strong nucleophile in a polar aprotic solvent. youtube.comyoutube.com Conversely, an Sɴ1 mechanism can be promoted by using a weak nucleophile in a polar protic solvent. youtube.comstackexchange.com
Mechanistic Delineation of Sɴ2 Processes
Carbon-Carbon Bond Forming Reactions
A noteworthy advancement in carbon-sulfur bond formation is the iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides, which yields thioether products. nih.govchemrxiv.org This method is significant as it functions in the absence of a terminal reductant or photoredox conditions, which are typically required for cross-electrophile couplings. nih.govchemrxiv.org The reaction demonstrates a broad substrate scope and circumvents undesired elimination pathways that can occur with traditional methods utilizing harsh basic or acidic conditions. nih.govorganic-chemistry.org This iron-catalyzed system is practical for the synthesis of benzylic thioethers and has been applied to drug synthesis, gram-scale synthesis, and disulfide bioconjugation. nih.govdigitellinc.com
The process is believed to leverage iron's ability to activate both alkyl halides and disulfides. nih.gov Mechanistic studies suggest a stereoablative reaction pathway. nih.govorganic-chemistry.org The reaction is typically carried out using an iron catalyst, such as iron(V) carbonyl (Fe(CO)₅), in a suitable solvent like pinacolone (B1678379) at elevated temperatures. chemrxiv.orgorganic-chemistry.org The versatility of this method is highlighted by its tolerance to various functional groups on the benzyl bromide. chemrxiv.org
Table 1: Iron-Catalyzed Cross-Electrophile Coupling of Benzyl Bromides with Diphenyl Disulfide This table is interactive. You can sort and filter the data by clicking on the column headers.
| Entry | Benzyl Bromide Substituent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Methyl | Fe(CO)₅ (10) | Pinacolone | 107 | 24 | 95 |
| 2 | 4-Methoxy | Fe(CO)₅ (10) | Pinacolone | 107 | 24 | 92 |
| 3 | 4-Trifluoromethyl | Fe(CO)₅ (10) | Pinacolone | 107 | 24 | 88 |
| 4 | 4-Cyano | Fe(CO)₅ (10) | Pinacolone | 107 | 24 | 85 |
| 5 | 2-Methyl | Fe(CO)₅ (10) | Pinacolone | 107 | 24 | 78 |
| 6 | Unsubstituted | Fe(CO)₅ (10) | Pinacolone | 107 | 24 | 90 |
A palladium-catalyzed cross-coupling reaction between sulfoxonium ylides and benzyl bromides has been developed for the synthesis of polysubstituted olefins. chem960.comresearchgate.net This methodology presents potential safety advantages over traditional carbene coupling reactions that often employ diazo compounds or their precursors in situ. chem960.comchem960.com The reaction exhibits good substrate tolerance and is suitable for the late-stage modification of biologically active molecules. researchgate.net The proposed mechanism involves a Pd-carbene migratory insertion. chem960.comresearchgate.net This transformation highlights the utility of sulfoxonium ylides as carbene precursors in palladium-catalyzed carbon-carbon bond-forming reactions. researchgate.net
An efficient and rapid method for the cross-coupling of sp³-hybridized benzyl bromides with sp-hybridized lithium acetylides has been established. nih.govrsc.org This palladium-catalyzed reaction proceeds at room temperature with a remarkably short reaction time of 10 minutes. nih.govdntb.gov.ua A key advantage of this methodology is its high functional group tolerance, allowing for the presence of organolithium-sensitive groups such as esters, nitriles, amides, and boronic esters. nih.govresearchgate.net The reaction has demonstrated broad applicability in the synthesis of key intermediates for pharmaceuticals, chemical biology, and natural products. nih.govrsc.org The use of a palladium-iodide dimer complex as the catalyst has proven to be optimal for this transformation. bohrium.com
Table 2: Palladium-Catalyzed Cross-Coupling of Substituted Benzyl Bromides with Lithium Phenylacetylide This table is interactive. You can sort and filter the data by clicking on the column headers.
| Entry | Benzyl Bromide Substituent | Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Unsubstituted | [Pd(μ-I)PᵗBu₃]₂ | Toluene | Room Temp | 10 | 95 |
| 2 | 4-Methyl | [Pd(μ-I)PᵗBu₃]₂ | Toluene | Room Temp | 10 | 92 |
| 3 | 4-Methoxy | [Pd(μ-I)PᵗBu₃]₂ | Toluene | Room Temp | 10 | 90 |
| 4 | 4-Fluoro | [Pd(μ-I)PᵗBu₃]₂ | Toluene | Room Temp | 10 | 88 |
| 5 | 4-Cyano | [Pd(μ-I)PᵗBu₃]₂ | Toluene | Room Temp | 10 | 85 |
| 6 | 3-Methyl | [Pd(μ-I)PᵗBu₃]₂ | Toluene | Room Temp | 10 | 91 |
A copper-catalyzed enantioconvergent Suzuki-Miyaura type C(sp³)–C(sp²) cross-coupling of racemic benzylic bromides with organoboronate esters has been developed. sustech.edu.cnacs.org This reaction proceeds through a stereoablative radical pathway, which is favored over a stereospecific Sₙ2-type process. sustech.edu.cn The success of this method relies on a chiral cinchona alkaloid-derived N,N,P-ligand that enhances the reducing capability of the copper catalyst and provides a suitable chiral environment for enantiocontrol over the highly reactive radical species. sustech.edu.cnacs.org This methodology has a broad scope, accommodating various aryl- and heteroarylboronate esters as well as benzyl-, heterobenzyl-, and propargyl bromides, with good functional group compatibility. sustech.edu.cnacs.org It provides an efficient route to enantioenriched molecules featuring chiral tertiary benzylic stereocenters. sustech.edu.cn
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been successfully adapted for benzylic bromides. nih.gov These reactions typically involve the palladium-catalyzed coupling of a benzylic bromide with an arylboronic acid or its derivative to form diarylmethane structures. rsc.orgresearchgate.net Various catalytic systems and reaction conditions have been explored to optimize this transformation.
One effective protocol utilizes a palladium acetate/JohnPhos catalyst system with potassium carbonate as the base in DMF under microwave irradiation. nih.gov This method has been successfully applied to the coupling of heteroaryl benzylic bromides. nih.gov Another approach employs potassium aryltrifluoroborates as the coupling partner with a PdCl₂(dppf)·CH₂Cl₂ catalyst and cesium carbonate as the base. nih.gov This latter method is noted for the increased stability of the potassium aryltrifluoroborates compared to other boron reagents. nih.gov
Furthermore, copper-catalyzed Suzuki-Miyaura-type cross-couplings of benzyl bromides with arylboronic acids have also been reported, providing an alternative to palladium-based systems. researchgate.net The choice of reaction conditions can be crucial, with factors such as the solvent, base, and ligand influencing the outcome and allowing for chemoselective couplings in the presence of other reactive groups. rsc.org
Table 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.
| Entry | Boron Reagent | Catalyst System | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (Microwave) | 85 |
| 2 | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77°C | 90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (Microwave) | 82 |
| 4 | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O (10:1) | 77°C | 88 |
| 5 | 4-Cyanophenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140°C, 20 min (Microwave) | 75 |
| 6 | Potassium 4-cyanophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | CPME/H₂O (10:1) | 90°C | 80 |
Alkylation Reactions
Alkylation reactions involving this compound are fundamental transformations for introducing the 4-benzylbenzyl moiety onto various molecular scaffolds. These reactions typically proceed via nucleophilic substitution, where a nucleophile displaces the bromide ion.
The reaction of this compound with primary or secondary amines is a direct method for synthesizing N-substituted benzylic amines. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond. ucalgary.ca This forms a new carbon-nitrogen bond and displaces the bromide ion. An excess of the amine or the addition of a non-nucleophilic base is typically required to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. ucalgary.camasterorganicchemistry.com
Nitrogen-containing heterocycles, such as indoles, imidazoles, and triazoles, can also be effectively N-alkylated. organic-chemistry.org The reaction generally occurs in the presence of a base (e.g., K₂CO₃, KOH) in a polar aprotic solvent like DMF or acetonitrile. organic-chemistry.org The base deprotonates the N-H group of the heterocycle, generating a more potent nucleophile that subsequently reacts with the benzylic bromide. organic-chemistry.org
| Nucleophile | Reagents/Conditions | Product Type |
| Primary/Secondary Amine | Excess amine or base (e.g., Et₃N) | N-(4-benzylbenzyl)amine |
| Indole | K₂CO₃, DMF | 1-(4-benzylbenzyl)indole |
| Benzimidazole | KOH, Ionic Liquid | 1-(4-benzylbenzyl)benzimidazole |
| 1,2,3-Triazole | K₂CO₃, DMF | 2-(4-benzylbenzyl)-1,2,3-triazole |
Carbon-alkylation with this compound is a powerful method for C-C bond formation. Active methylene (B1212753) compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (e.g., nitriles, esters, ketones), are particularly suitable substrates. mtak.huresearchgate.net The protons on the methylene carbon are acidic and can be removed by a base (e.g., sodium ethoxide, potassium tert-butoxide, cesium carbonate) to generate a stabilized carbanion or enolate. mtak.huresearchgate.net
This carbanion is a soft nucleophile that readily attacks the benzylic carbon of this compound in an SN2 reaction, displacing the bromide and forming a new carbon-carbon bond. This methodology is frequently used in the synthesis of more complex molecular structures. For instance, the alkylation of arylacetonitriles with benzylic halides is a key step in the synthesis of various substituted nitrile compounds, which are precursors to pharmaceuticals and other fine chemicals. organic-chemistry.orgresearchgate.netacs.org
| Active Methylene Compound | Base | Product Type |
| Phenylacetonitrile | K₂CO₃, TBAB, MW | 2-phenyl-3-(4-benzylphenyl)propanenitrile |
| Diethyl malonate | Cs₂CO₃, DMF | Diethyl 2-(4-benzylbenzyl)malonate |
| Ethyl acetoacetate | KOH/K₂CO₃, TEBAC, MW | Ethyl 2-(4-benzylbenzyl)-3-oxobutanoate |
| Acetylacetone | Cs₂CO₃, DMF | 3-(4-benzylbenzyl)pentane-2,4-dione |
Achieving stereocontrol in alkylation reactions is a significant challenge in modern organic synthesis. Enantioselective catalytic methods utilize a small amount of a chiral catalyst to direct the reaction, yielding a product with a significant excess of one enantiomer. In the context of benzylic bromides, this often involves the combination of organocatalysis and another catalytic paradigm, such as photoredox catalysis. nih.govacs.orgnih.gov
One prominent strategy is the enantioselective α-benzylation of aldehydes. nih.govacs.org In this approach, a chiral secondary amine catalyst (e.g., an imidazolidinone) condenses with the aldehyde to form a nucleophilic enamine intermediate. nih.govacs.org Concurrently, a photoredox catalyst, upon excitation by light, reduces the benzylic bromide to generate a benzyl radical. nih.govacs.org The chiral enamine then adds to this radical in a highly face-selective manner, controlled by the steric environment of the catalyst. nih.govacs.orgnih.gov Subsequent oxidation and hydrolysis steps yield the enantioenriched α-benzylated aldehyde. nih.govacs.org This method allows for the construction of valuable homobenzylic stereocenters with high enantioselectivity. princeton.edu
| Substrate | Catalyst System | Reaction Type | Outcome |
| Aldehyde | Chiral Imidazolidinone + Iridium Photoredox Catalyst | α-Benzylation | High yield and enantioselectivity of the homobenzylic product. nih.gov |
| Enals | Chiral N-Heterocyclic Carbene (NHC) | β-Alkylation (SN2) | Forms β-chiral carboxylic acid derivatives with high enantiomeric excess. nih.gov |
| Active Methylene Compounds | Chiral Phase Transfer Catalyst | C-Alkylation | Effective for enantioselective alkylation. oup.com |
Friedel-Crafts Benzylation Analogs and Mechanistic Considerations
The classical Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. researchgate.net Benzylic bromides like this compound are highly reactive substrates for Friedel-Crafts type reactions, often proceeding under milder conditions than required for simple alkyl halides. researchgate.netresearchgate.net This enhanced reactivity stems from the stability of the incipient benzylic carbocation.
The mechanism involves the coordination of the Lewis acid catalyst to the bromine atom, polarizing the C-Br bond and facilitating its cleavage to form a benzylic carbocation. This carbocation is the active electrophile that is then attacked by the π-electrons of an electron-rich aromatic ring (the nucleophile) in an electrophilic aromatic substitution (EAS) step. Subsequent loss of a proton from the resulting arenium ion intermediate restores aromaticity and yields the diarylmethane product.
In recent years, solid acid catalysts like zeolites (e.g., Hβ zeolite, ZIF-8) have been employed as efficient and reusable catalysts for these reactions, offering a greener alternative to traditional homogeneous Lewis acids. researchgate.netresearchgate.netscienceandtechnology.com.vn These catalysts provide acidic sites that can activate the benzyl bromide and facilitate the alkylation of arenes like anisole (B1667542) or benzene. researchgate.netmdpi.com
| Aromatic Substrate | Benzylating Agent | Catalyst | Key Mechanistic Step |
| Anisole | Benzyl Bromide | ZIF-8 | Formation of benzyl cation/polarized complex followed by EAS. researchgate.net |
| Benzene | Benzyl Chloride | In₂O₃/Hβ Zeolite | Activation of C-Cl bond by solid acid site. researchgate.net |
| Mesitylene | Benzyl Alcohol | MCM-36 Zeolite | Protonation of alcohol to form water leaving group, generating benzyl cation. mdpi.com |
| Benzene | Benzyl Alcohol | Hierarchical β Zeolite | Generation of benzyl cation electrophile. nih.gov |
Other Electrophilic Transformations
Ether Formation via Reactions with Alcohols
The synthesis of ethers from this compound and an alcohol is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction is a classic SN2 process where an alcohol is first converted into a more potent nucleophile, an alkoxide, by deprotonation with a strong base. masterorganicchemistry.comwikipedia.orglibretexts.org Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or alkali metals. libretexts.orgias.ac.inorganic-synthesis.com
Once formed, the alkoxide ion attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the corresponding ether. wikipedia.orgyoutube.com The reaction is highly efficient for primary benzylic halides like this compound because they are sterically accessible and not prone to competing elimination reactions. masterorganicchemistry.combyjus.com This method is widely used in organic synthesis, particularly for the installation of benzyl ethers, which serve as common protecting groups for alcohols due to their stability and ease of removal under reductive conditions. organic-chemistry.orgias.ac.in
| Alcohol Type | Base | Solvent | Mechanism | Product |
| Primary Alcohol (e.g., Ethanol) | NaH | THF | SN2 | 1-(ethoxymethyl)-4-benzylbenzene |
| Secondary Alcohol (e.g., Isopropanol) | NaH | THF | SN2 | 1-(isopropoxymethyl)-4-benzylbenzene |
| Phenol | K₂CO₃ | Acetonitrile | SN2 | 1-(phenoxymethyl)-4-benzylbenzene |
| Benzyl Alcohol | KOH (solid) | Solvent-free | SN2 | Bis(4-benzylbenzyl) ether |
Nitrile Synthesis from Benzylic Bromides
The conversion of benzylic bromides, such as this compound, into the corresponding arylacetonitriles is a fundamental and widely utilized transformation in organic synthesis. This process involves the nucleophilic substitution of the bromide ion by a cyanide nucleophile. The resulting nitrile functionality is a versatile synthetic intermediate, readily convertible into amines, carboxylic acids, amides, and ketones. wikipedia.org
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, particularly for primary benzylic bromides like this compound. pearson.com In this mechanism, the cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon atom from the side opposite to the bromine leaving group. This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new carbon-cyanide bond forms, the carbon-bromine bond simultaneously breaks, resulting in an inversion of stereochemistry at the benzylic carbon, if it is a chiral center. pearson.comgoogle.com
The reactivity of benzylic bromides in SN2 reactions is enhanced by the adjacent benzene ring, which stabilizes the transition state through π-orbital overlap. This stabilization lowers the activation energy of the reaction, making benzylic bromides more reactive than typical primary alkyl halides. pearson.com
A variety of cyanide sources and reaction conditions have been developed to effect this transformation efficiently. Common methods include the use of alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol. google.comgoogle.com To overcome solubility issues and enhance reaction rates, phase-transfer catalysis (PTC) is often employed. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the benzylic bromide. google.com
More recently, transition metal-catalyzed methods have been developed, offering milder reaction conditions and broader substrate scope. Palladium and nickel catalysts are commonly used in conjunction with less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netrsc.org These catalytic systems can tolerate a wider range of functional groups on the aromatic ring. For instance, a palladium-catalyzed approach using K₄[Fe(CN)₆] has been shown to be effective for the cyanation of various benzyl chlorides, providing good to excellent yields. researchgate.netfao.org Similarly, nickel-catalyzed systems have been developed for the reaction of benzyl chlorides with TMSCN under base-free conditions. rsc.org
The choice of method depends on the specific substrate, desired scale, and tolerance to various functional groups. For a simple primary substrate like this compound, direct substitution with sodium or potassium cyanide under SN2 conditions is a common and effective approach.
The following table summarizes research findings on the synthesis of various arylacetonitriles from their corresponding benzylic halides, illustrating the typical conditions and yields achieved for this class of reaction.
| Benzylic Halide Substrate | Cyanide Source | Catalyst/Solvent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl chloride | K₄[Fe(CN)₆] | Pd(OAc)₂/PPh₃, Toluene, 120 °C, 24h | Benzyl cyanide | 88 | researchgate.netfao.org |
| 4-Methylbenzyl chloride | K₄[Fe(CN)₆] | Pd(OAc)₂/PPh₃, Toluene, 120 °C, 24h | 4-Methylbenzyl cyanide | 85 | researchgate.net |
| 4-Methoxybenzyl chloride | TMSCN | Ni(cod)₂/PPh₃, Toluene, 60 °C, 16h | 4-Methoxybenzyl cyanide | 91 | rsc.org |
| 4-Chlorobenzyl chloride | NaCN | Tetra-n-butylammonium chloride (PTC), H₂O, 75 °C, 3h | 4-Chlorobenzyl cyanide | 100 | google.com |
| 4-Fluorobenzyl chloride | TMSCN | Ni(cod)₂/PPh₃, Toluene, 60 °C, 16h | 4-Fluorobenzyl cyanide | 85 | rsc.org |
| Methyl 4-(chloromethyl)benzoate | TMSCN | Ni(cod)₂/PPh₃, Toluene, 60 °C, 16h | Methyl 4-(cyanomethyl)benzoate | 95 | rsc.org |
Strategic Utilization As Precursors in Complex Chemical Synthesis
Building Blocks for Functional Organic Frameworks
The unique bifunctional nature of 4-benzylbenzyl bromide, possessing two distinct phenyl rings, allows for its incorporation into larger, functional organic structures. It is a key starting material for creating scaffolds that are foundational to materials science and medicinal chemistry.
The diarylmethane motif is a core structural component in numerous pharmaceuticals, agrochemicals, and materials. nih.govnih.gov The synthesis of these compounds often relies on the coupling of a benzyl (B1604629) electrophile with an aryl nucleophile. This compound is an ideal candidate for such reactions, enabling the synthesis of asymmetrically substituted diarylmethanes.
Various metal-catalyzed cross-coupling reactions are employed for this purpose. For instance, Negishi cross-coupling reactions, which involve the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, are a powerful method for forming C-C bonds. nih.gov Similarly, Suzuki-Miyaura cross-coupling, which pairs an organoboron species with an organic halide, is widely used for its functional group tolerance and mild reaction conditions. organic-chemistry.orggrafiati.com In these contexts, this compound can serve as the electrophilic partner, coupling with a range of aryl metallic reagents to yield complex diarylmethane structures.
A representative transformation is the palladium-catalyzed Suzuki-Miyaura coupling of a benzyl halide with an arylboronic acid. organic-chemistry.org
| Reactant A | Reactant B | Catalyst | Product |
| This compound | Arylboronic Acid | Palladium Complex (e.g., Pd(PPh₃)₄) | 4-Benzyl-Substituted Diarylmethane |
This table illustrates a general scheme for the synthesis of substituted diarylmethanes using this compound as a precursor in a Suzuki-Miyaura cross-coupling reaction.
Beyond simple diarylmethanes, this compound is a precursor to more intricate molecular frameworks.
Cyclotriveratrylene (CTV) Analogues: CTV and its derivatives are bowl-shaped molecules that have found applications in host-guest chemistry and the development of self-assembled organic frameworks. acs.org The synthesis of functionalized CTV analogues can be achieved through a stepwise approach that relies on the precise connection of three aryl units. This often involves the reaction of a brominated benzylic species, where a molecule with a structural motif similar to this compound acts as an electrophile in Friedel-Crafts-type alkylations or metal-catalyzed coupling reactions to build the trimeric structure. acs.org The benzyl bromide functionality is crucial for forming the methylene (B1212753) bridges that define the characteristic crown conformation of the CTV scaffold.
Dihydropyridin-2-ones: These compounds are δ-enelactams that serve as important pharmacophores and synthetic building blocks. nih.gov The functionalization of the dihydropyridin-2-one core can be achieved via alkylation. In a relevant synthetic sequence, the lithium salt of a pyridone can be treated with an electrophile like this compound. This reaction proceeds in a chemo-, regio-, and stereoselective manner, leading to the introduction of the 4-benzylbenzyl group onto the molecular scaffold, yielding trans-disubstituted products as sole isomers in good yields. nih.gov
| Substrate | Reagent | Product Type |
| N-Alkyl 2-pyridone | Benzhydryllithium, then this compound | C4-functionalized 3,4-dihydropyridin-2-one |
This table outlines the use of benzyl bromides as electrophiles in the synthesis of functionalized dihydropyridin-2-ones.
Synthetic Pathways to Specialized Chemical Intermediates
The reactivity of this compound extends to its use as a precursor for a wide array of specialized chemical intermediates. Its ability to undergo nucleophilic substitution allows for the introduction of the 4-benzylbenzyl moiety into various molecules, modifying their steric and electronic properties.
For example, it can be used in N-alkylation reactions with nitrogen-containing heterocycles, such as imidazoles or pyrimidines, to produce substituted derivatives. grafiati.comgoogle.com These products can serve as intermediates in the synthesis of ionic liquids or as precursors for pharmacologically active compounds. The reaction of this compound with a nucleophile like imidazole (B134444) would yield a 1-(4-benzylbenzyl)imidazolium salt, a common step in the preparation of more complex molecules. This versatility makes it a valuable tool for creating intermediates tailored for specific applications in medicinal chemistry and materials science.
Advanced Studies and Computational Chemical Investigations
Kinetic and Thermodynamic Aspects of Benzylic Reactivity
The reactivity of benzyl (B1604629) bromides is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent aromatic ring to stabilize charged intermediates or transition states through resonance. pearson.comquora.com Benzylic substrates like 4-benzylbenzyl bromide can undergo nucleophilic substitution through either a dissociative SN1 mechanism, involving a carbocation intermediate, or an associative SN2 mechanism, proceeding through a single pentacoordinate transition state. khanacademy.org The operative pathway is highly sensitive to the electronic nature of substituents on the benzene (B151609) ring, the nucleophile, and the solvent polarity. quizlet.com
Kinetic studies are crucial for distinguishing between these mechanisms. For SN1 reactions, the rate-determining step is the unimolecular dissociation of the C-Br bond to form a resonance-stabilized benzylic carbocation. Consequently, the reaction rate is primarily dependent on the substrate concentration. For SN2 reactions, the rate is dependent on the concentrations of both the substrate and the nucleophile. The 4-benzyl group is generally considered to be weakly electron-donating, which would stabilize the formation of a positive charge at the benzylic carbon, thus favoring a mechanism with significant SN1 character.
Thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide further mechanistic insights. These parameters are often determined by measuring reaction rates at different temperatures.
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡): Reflects the change in disorder from the reactants to the transition state. A positive or near-zero ΔS‡ is often indicative of a dissociative (SN1-like) transition state, as the dissociation of the leaving group increases disorder. Conversely, a negative ΔS‡ suggests an associative (SN2-like) transition state, where the ordering of the nucleophile and substrate into a single entity decreases entropy. researchgate.net
| Parameter | Representative Value | Mechanistic Implication |
| ΔH‡ (Enthalpy of Activation) | 80 - 100 kJ/mol | Energy barrier for C-Br bond cleavage. |
| ΔS‡ (Entropy of Activation) | -20 to +10 J/(mol·K) | A slightly negative to positive value suggests a transition state with dissociative character. |
| ΔG‡ (Gibbs Free Energy) | 90 - 110 kJ/mol | Overall barrier to reaction at a standard temperature, determining the reaction rate. |
Note: The data presented is illustrative for a benzylic bromide system and not specific experimental values for this compound.
Density Functional Theory (DFT) and Molecular Modeling of Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms at a molecular level. researchgate.net DFT calculations allow for the optimization of reactant, product, and, most importantly, transition state (TS) geometries and energies. This provides a detailed picture of the potential energy surface of a reaction, offering insights that are often inaccessible through experimental means alone. researchgate.net
For the nucleophilic substitution of this compound, DFT can be used to model the transition states for both the SN1 and SN2 pathways.
SN2 Transition State Modeling: In a modeled SN2 reaction, the TS would feature a trigonal bipyramidal geometry at the benzylic carbon. Key parameters that are analyzed include the bond length of the breaking C-Br bond and the forming C-Nucleophile bond. The degree of bond breaking versus bond formation provides information on the synchronicity of the reaction and the character of the transition state.
SN1 Pathway Modeling: For the SN1 pathway, DFT is used to calculate the energy required to dissociate the C-Br bond and the stability of the resulting 4-benzylbenzyl carbocation. The calculations would show how the positive charge is delocalized across both the primary benzene ring and the substituent benzyl group, quantifying the resonance stabilization.
DFT calculations on related systems, such as para-substituted benzyl chlorides, have shown that the method can effectively predict the formation of radical anions and the energies associated with the reductive cleavage of the carbon-halogen bond. acs.org For this compound, a computational study would calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to assess its reactivity and predict the most likely sites for nucleophilic attack.
Structure-Reactivity Relationships in Substituted Benzylic Bromides
The study of structure-reactivity relationships provides a systematic understanding of how substituents influence reaction rates and mechanisms. For substituted benzylic systems, the Hammett equation is a powerful tool for this purpose. libretexts.org The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).
Substituent Constant (σ): This value quantifies the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. The benzyl group (CH₂C₆H₅) is a weak electron-donating group.
Reaction Constant (ρ): This value indicates the sensitivity of the reaction to substituent effects. A large negative ρ value implies the buildup of positive charge in the transition state (as in an SN1 reaction), which is stabilized by electron-donating groups. A positive ρ value indicates the buildup of negative charge.
For the solvolysis of substituted benzyl bromides, Hammett plots are often not linear but show a distinct curvature. koreascience.kr This curvature is mechanistically significant, indicating a change in the rate-determining step or a gradual shift in the transition state structure across the series of substituents. The plot typically shows a steep negative slope (large negative ρ) for strong electron-donating groups, consistent with an SN1 mechanism. For electron-withdrawing groups, the slope becomes less negative or even positive, indicating a shift towards an SN2 mechanism where charge buildup is less significant or negative charge develops at the reaction center. nih.govresearchgate.net
The 4-benzyl substituent, being weakly electron-donating, would be expected to increase the solvolysis rate of this compound compared to unsubstituted benzyl bromide. It would fall on the portion of the curved Hammett plot that corresponds to a mechanism with substantial SN1 character, where the transition state involves significant positive charge development on the benzylic carbon.
| Substituent (at para position) | Hammett Constant (σₚ) | Expected Effect on Solvolysis Rate (vs. H) |
| -OCH₃ (Methoxy) | -0.27 | Strongly Accelerating |
| -CH₃ (Methyl) | -0.17 | Accelerating |
| -CH₂C₆H₅ (Benzyl) | -0.08 | Moderately Accelerating |
| -H (Hydrogen) | 0.00 | Baseline |
| -Cl (Chloro) | +0.23 | Decelerating |
| -NO₂ (Nitro) | +0.78 | Strongly Decelerating |
Note: Hammett constant values are standard literature values.
This analysis demonstrates how the electronic nature of the 4-benzyl group directly influences the stability of the transition state, thereby dictating the kinetic and mechanistic profile of this compound in nucleophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Bromobenzyl Bromide in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Work in a fume hood to minimize inhalation risks .
- Storage : Store in a cool, dry place (<25°C) in airtight containers away from moisture, strong bases, and oxidizing agents to prevent decomposition .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite), avoid direct contact, and dispose of waste via certified hazardous waste handlers .
- Emergency Measures : For skin/eye contact, flush with water for 15+ minutes and seek immediate medical attention. Use respiratory protection if airborne exposure is suspected .
Q. How can researchers confirm the purity and structural integrity of 4-Bromobenzyl Bromide using spectroscopic methods?
- Methodological Answer :
- NMR Analysis : Compare experimental H NMR spectra with reference data (e.g., δ ~4.5 ppm for -CHBr and aromatic protons at δ ~7.3–7.5 ppm). Use C NMR to verify the brominated methylene carbon (~30–35 ppm) .
- GC-MS : Validate purity (>98% as per supplier specifications) using gas chromatography coupled with mass spectrometry to detect impurities such as residual toluene or brominated byproducts .
- Melting Point : Cross-check the observed melting point (literature range: 40–42°C) against published values to assess crystallinity and purity .
Q. What are the common synthetic routes for 4-Bromobenzyl Bromide, and how is purity assessed post-synthesis?
- Methodological Answer :
- Synthesis : Typically prepared via radical bromination of 4-methylbenzyl bromide using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution of toluene derivatives with bromine in the presence of Lewis acids (e.g., FeBr) .
- Purity Assessment : Use titration (e.g., argentometric titration for bromide content) and chromatographic methods (HPLC with UV detection at 254 nm) to quantify unreacted starting materials .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for nucleophilic substitution reactions involving 4-Bromobenzyl Bromide?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. Avoid protic solvents to minimize hydrolysis .
- Temperature Control : Conduct reactions at 50–80°C to balance reaction rate and side-product formation (e.g., elimination to styrene derivatives) .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve yield in SN2 reactions .
- Monitoring : Track reaction progress via TLC (R comparison) or in situ IR spectroscopy (C-Br stretch at ~550 cm disappearance) .
Q. What experimental strategies resolve contradictions in reported decomposition rates of 4-Bromobenzyl Bromide under varying conditions?
- Methodological Answer :
- Controlled Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) in sealed vials. Monitor degradation via HPLC to quantify HBr release and brominated byproducts .
- Kinetic Analysis : Perform Arrhenius studies to model degradation rates and identify critical thresholds (e.g., >50°C accelerates decomposition) .
- Cross-Validation : Compare results with independent analytical methods (e.g., ion chromatography for bromide ions) to confirm decomposition pathways .
Q. How can researchers address discrepancies in reported reaction yields when using 4-Bromobenzyl Bromide as an alkylating agent?
- Methodological Answer :
- Variable Isolation : Systematically test variables such as stoichiometry (1.2–2.0 eq. of substrate), solvent purity (anhydrous vs. technical grade), and inert atmosphere (N vs. ambient air) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dibenzyl ethers from competing elimination) and adjust reaction conditions accordingly .
- Reproducibility Protocols : Collaborate with independent labs to validate yields under standardized conditions (e.g., IUPAC-recommended methods) .
Key Research Considerations
- Toxicological Gaps : Limited data on chronic exposure effects; prioritize in vitro assays (e.g., Ames test) for mutagenicity profiling .
- Ecological Impact : Follow OECD 301 guidelines for biodegradability testing to assess environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
